molecular formula C10H11Cl2NO5S B3373621 2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid CAS No. 1009233-17-3

2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid

Cat. No.: B3373621
CAS No.: 1009233-17-3
M. Wt: 328.17 g/mol
InChI Key: PJGCWKMZBLUPLO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid is a synthetic organic compound characterized by the presence of a dichlorobenzene ring, a sulfonamide group, and a hydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzenesulfonyl chloride and 3-hydroxybutanoic acid.

    Reaction Conditions: The sulfonyl chloride is reacted with the hydroxybutanoic acid in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors may also be employed to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The hydroxybutanoic acid moiety may also play a role in the compound’s bioactivity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid
  • 2-(3,4-Dichlorobenzenesulfonamido)acetic acid

Uniqueness

2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid is unique due to the presence of the hydroxybutanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, reactivity, and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)sulfonylamino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO5S/c1-5(14)9(10(15)16)13-19(17,18)6-2-3-7(11)8(12)4-6/h2-5,9,13-14H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGCWKMZBLUPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid
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2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid
Reactant of Route 3
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2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid
Reactant of Route 4
2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid
Reactant of Route 5
2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid
Reactant of Route 6
2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid

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